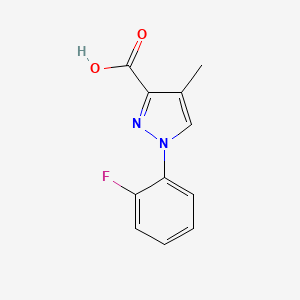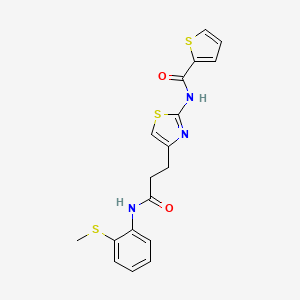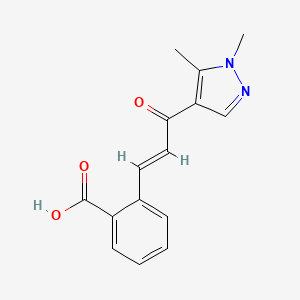
1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrazole derivatives involves various strategies, including the functionalization reactions of pyrazole carboxylic acids and their acid chlorides with different reagents. For instance, the functionalization of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid and its acid chloride with various aminophenols leads to the formation of corresponding N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides in good yields, demonstrating the versatility of pyrazole carboxylic acids in organic synthesis (Yıldırım & Kandemirli, 2006).
Molecular Structure Analysis
Pyrazole derivatives often exhibit unique molecular structures due to their aromaticity and the presence of substituents. The crystal structure analysis can reveal detailed information about their conformation and intermolecular interactions. For example, the study of the crystal structure of certain pyrazole derivatives reveals how conformational differences between substituents influence the molecular structure and stability of these compounds (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, offering a rich chemistry that can be exploited for the synthesis of complex molecules. Reactions such as cyclocondensation, functionalization with hydroxylamines, and carbazates are common, leading to a wide range of pyrazole-based compounds with diverse chemical properties (Korkusuz & Yıldırım, 2010).
Applications De Recherche Scientifique
Cancer Treatment Research : One application in scientific research involves its use as an Aurora kinase inhibitor, which may be useful in treating cancer. (ロバート ヘンリー,ジェームズ, 2006).
Structural Studies : The compound has been studied for its structural properties. For example, research on similar pyrazole compounds has included the synthesis and X-ray single crystal structure determination, providing insights into their molecular structure (Wan-Sin Loh et al., 2013).
Functionalization and Theoretical Studies : The compound has been the subject of experimental and theoretical studies focusing on functionalization reactions. Such research is crucial for understanding its reactivity and potential applications in various fields (İ. Yıldırım & F. Kandemirli, 2006).
Spectral and Theoretical Investigations : It has been investigated for its spectral and theoretical aspects, which are important for understanding its electronic structure and potential applications in materials science (S. Viveka et al., 2016).
Chemokine Receptor Antagonist Studies : Research has been conducted on analogs of this compound as chemokine receptor antagonists, which could be important in the development of treatments for diseases like rheumatoid arthritis (B. Latli et al., 2018).
Coordination Chemistry : The compound and its derivatives have been used in the synthesis of coordination complexes, which have potential applications in materials science and catalysis (S. Radi et al., 2015).
Propriétés
IUPAC Name |
1-(2-fluorophenyl)-4-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-7-6-14(13-10(7)11(15)16)9-5-3-2-4-8(9)12/h2-6H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZQRUDGMAGIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(=O)O)C2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorophenyl)-4-methyl-1H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2492372.png)
![8-(azepan-1-ylmethyl)-3-(1H-benzo[d]imidazol-2-yl)-7-hydroxy-2H-chromen-2-one](/img/structure/B2492373.png)

![[(E)-[2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]ethylidene]amino] benzoate](/img/structure/B2492376.png)
![N-[2-(Dimethylamino)-1-(4-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2492377.png)



![N'-methyl-N'-[3-(trifluoromethyl)quinoxalin-2-yl]furan-2-carbohydrazide](/img/structure/B2492383.png)
![4-amino-5-{[4-(4-fluorophenyl)piperazin-1-yl]carbonyl}-N-isopropylisothiazole-3-carboxamide](/img/structure/B2492384.png)
![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]thiophene-3-carboxamide](/img/structure/B2492385.png)

![N-(2,4-difluorophenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2492390.png)
![6-Cyclopropyl-3-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2492391.png)